molecular formula C6H6ClN3O2 B3320359 2-Chloro-6-methyl-4-nitropyridin-3-amine CAS No. 1232432-64-2

2-Chloro-6-methyl-4-nitropyridin-3-amine

Cat. No.: B3320359
CAS No.: 1232432-64-2
M. Wt: 187.58 g/mol
InChI Key: GPBQQTMWFNZKJR-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitropyridin-3-amine (CAS 1232432-64-2) is a nitropyridine derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C 6 H 6 ClN 3 O 2 and a molecular weight of 187.58 g/mol, this compound serves as a key synthetic intermediate and a core structural motif for developing novel bioactive molecules . Its reactivity is defined by the presence of chloro, nitro, and amine functional groups, which allow for further structural diversification through various synthetic transformations, making it a valuable building block in organic synthesis .This compound is primarily investigated for its potential in cancer research. Structurally similar tertiary diarylamine derivatives have been identified as potent inhibitors of tubulin polymerization, effectively targeting the colchicine binding site . This mechanism disrupts microtubule dynamics, which is crucial for cell division, leading to the inhibition of proliferation in various human tumor cell lines . Researchers value this chemical for its utility in constructing molecular scaffolds for discovering new antitumor agents, particularly in structure-activity relationship (SAR) studies aimed at optimizing cytotoxic potency . Please Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-6-methyl-4-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)5(8)6(7)9-3/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQQTMWFNZKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704618
Record name 2-Chloro-6-methyl-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-64-2
Record name 2-Chloro-6-methyl-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4-nitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine . Finally, the nitro group is reduced to form the desired this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Key Features :
    • Isopropylamine substituent at position 2.
    • Intramolecular N–H⋯O hydrogen bond stabilizes planar geometry.
    • Bioactivity : Intermediate in anticancer drug synthesis .
  • Synthesis : Reacts 2,6-dichloro-3-nitropyridine with isopropylamine in dichloromethane .
6-Chloro-5-nitropyridin-3-amine
  • Molecular Formula : C₅H₄ClN₃O₂
  • Key Features :
    • Nitro group at position 5 vs. position 4 in the target compound.
    • Structural Impact : Altered electronic distribution reduces steric hindrance but may affect binding affinity .
  • InChIKey : DVRKITMTRGSBDP-UHFFFAOYSA-N .
6-Chloro-5-iodo-3-nitropyridin-2-amine
  • Molecular Formula : C₅H₃ClIN₃O₂
  • Key Features: Iodo substituent at position 5 introduces steric bulk and polarizability. Applications: Potential radiopharmaceutical applications due to iodine’s isotopic versatility .

Pyrimidine and Other Heterocyclic Analogs

2-Chloro-6-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
  • Key Features :
    • Pyrimidine core (vs. pyridine) with a tetrahydro-2H-pyran substituent.
    • Impact : Increased hydrophobicity from the pyran group enhances membrane permeability .
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂
  • Key Features: Bulky 4-chlorophenyl ethyl group enhances lipophilicity. Potential Use: CNS-targeting drugs due to improved blood-brain barrier penetration .

Functional Group Variations

4-Chloro-2-methoxy-3-nitropyridine
  • Key Features :
    • Methoxy group at position 2 vs. methyl in the target compound.
    • Electronic Effects : Methoxy’s electron-donating nature reduces nitro group reactivity .
6-Chloro-3-nitropyridin-2-amine
  • Key Features :
    • Lacks methyl and nitro groups at positions 6 and 3.
    • Synthetic Utility : Simpler structure for combinatorial chemistry .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Bioactivity/Synthetic Use Key Reference
2-Chloro-6-methyl-4-nitropyridin-3-amine C₆H₆ClN₃O₂ Cl (2), CH₃ (6), NO₂ (4), NH₂ (3) Pharmaceutical intermediate
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine C₈H₁₀ClN₃O₂ Cl (6), NO₂ (3), NH-iPr (2) Anticancer intermediate
6-Chloro-5-iodo-3-nitropyridin-2-amine C₅H₃ClIN₃O₂ Cl (6), I (5), NO₂ (3), NH₂ (2) Radiopharmaceutical candidate
4-Chloro-2-methoxy-3-nitropyridine C₆H₅ClN₂O₃ Cl (4), OCH₃ (2), NO₂ (3) Electronically tuned synthesis

Key Findings and Implications

Positional Effects : Nitro group placement (e.g., position 4 vs. 5) significantly alters electronic properties and reactivity .

Substituent Bulk : Bulky groups (e.g., iodo or tetrahydro-2H-pyran) enhance steric hindrance, affecting binding in biological targets .

Hydrogen Bonding : Intramolecular hydrogen bonds in analogs like 6-chloro-N-isopropyl derivatives stabilize planar conformations, influencing crystallinity .

Synthetic Flexibility : Methoxy or methyl groups offer tunable electronic environments for regioselective reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Chloro-6-methyl-4-nitropyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, chlorination, and amination. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .
  • Chlorination : Employ POCl₃ or SOCl₂ as chlorinating agents under reflux conditions. Solvent choice (e.g., DMF as a catalyst) impacts regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Optimize solvent ratios based on solubility studies .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C4, methyl at C6). Compare chemical shifts with analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 202.03) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (use SHELXL for refinement) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., C2 for nucleophilic attack). Compare activation energies for Cl⁻ displacement under varying conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to rationalize substituent effects on binding affinity. Use AutoDock Vina with optimized force fields .

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Comparative Bioassays : Test analogs under standardized conditions (e.g., pH, temperature) using a shared cell line (e.g., HeLa) .
  • Structural Validation : Verify compound purity via HPLC (>95%) and confirm crystallinity (PXRD) to exclude polymorphic interference .
  • SAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends using QSAR models .

Q. How do hydrogen-bonding interactions influence the crystal packing and solubility of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O nitro) using Etter’s rules to identify dominant motifs (e.g., chains or rings) .
  • Solubility Studies : Measure solubility in polar (DMSO) vs. nonpolar (toluene) solvents. Correlate with crystal lattice energy (calculated via SHELX thermal parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-methyl-4-nitropyridin-3-amine
Reactant of Route 2
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2-Chloro-6-methyl-4-nitropyridin-3-amine

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